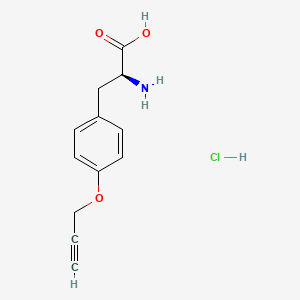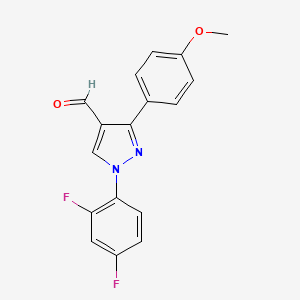
5,5,6,7,7,7-Hexafluoroheptane-1,4-diol
Descripción general
Descripción
5,5,6,7,7,7-Hexafluoroheptane-1,4-diol, also known as HFPHD, is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated diol that can be used as a solvent, a reaction medium, or a reactant in various chemical reactions. HFPHD has been studied extensively for its unique properties and has been used in numerous applications in the fields of chemistry, biochemistry, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Fluorinated Compounds : A study by Sevenard et al. (2006) demonstrates a method for synthesizing fluorinated compounds related to 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol, specifically focusing on the synthesis of the simplest fluorinated 1,3,5-triketone. This research contributes to the understanding of the chemical properties and synthesis routes of fluorinated organic compounds (Sevenard, Kazakova, Chizhov, & Röschenthaler, 2006).
Study of Fluorinated Alcohols and Epoxides : Research by Farran et al. (2009) discusses the stereocontrolled synthesis of alkanes with contiguous fluorine atoms, prepared by sequential fluorination of diastereoisomeric alcohol-diepoxides. This research is relevant to understanding the synthesis and properties of compounds like 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol (Farran, Slawin, Kirsch, & O'Hagan, 2009).
Development of Fluorinated Diols : A study by Lahiouhel et al. (2001) focuses on the radical addition of 1-iodoperfluorohexane to allyl alcohol, leading to the creation of fluorinated telechelic diols. This research provides insights into the chemical reactions and synthesis techniques relevant to fluorinated diols (Lahiouhel, Améduri, & Boutevin, 2001).
Polymer and Material Science
Use in Polyester Synthesis : Research by Arnaud et al. (2017) explores the use of diols, including those similar to 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol, in the synthesis of novel polyesters. This demonstrates the potential application of such compounds in the development of new materials (Arnaud, Wu, Wong Chang, Comerford, Farmer, Schmid, Chang, Li, & Mascal, 2017).
Polyurethane Synthesis : Jayasuriya et al. (1995) investigated the ferroelectric behavior of fluorinated polyurethanes synthesized from compounds similar to 5,5,6,7,7,7-Hexafluoroheptane-1,4-diol. This research highlights its potential use in the development of specialized polyurethanes with unique electronic properties (Jayasuriya, Tasaka, Shouko, & Inagaki, 1995).
Propiedades
IUPAC Name |
5,5,6,7,7,7-hexafluoroheptane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F6O2/c8-5(7(11,12)13)6(9,10)4(15)2-1-3-14/h4-5,14-15H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRSYGEUQONHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)F)(F)F)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,7,7,7-Hexafluoroheptane-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)
![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)


![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)